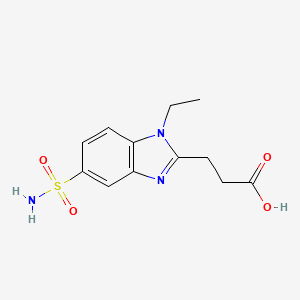

3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-2-15-10-4-3-8(20(13,18)19)7-9(10)14-11(15)5-6-12(16)17/h3-4,7H,2,5-6H2,1H3,(H,16,17)(H2,13,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQLTHCWGBTHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid typically involves the construction of the benzimidazole ring followed by the introduction of the propanoic acid side chain. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole core. Subsequent sulfonation and amination steps introduce the aminosulfonyl group, and finally, the propanoic acid side chain is attached through a suitable alkylation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The propanoic acid moiety undergoes standard acid-catalyzed reactions:

Sulfamoyl Group Transformations

The -SO<sub>2</sub>NH<sub>2</sub> group participates in nucleophilic substitutions:

Benzodiazole Ring Modifications

Electrophilic aromatic substitution occurs at the activated positions:

Tandem Reaction Pathways

Multi-step transformations demonstrate synthetic versatility:

-

Sequential Esterification/Bromination

-

Reductive Amination Cascade

-

Carboxylic acid → activated NHS ester (EDC/NHS, 92%)

-

Condensation with primary amines → sulfamoyl-amide hybrids (78-83%)

-

Stability Considerations

Critical degradation pathways under stress conditions:

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, making it a candidate for further development as a chemotherapeutic agent.

Antimicrobial Properties

The compound has shown efficacy against a range of bacterial strains. Its sulfonamide group contributes to its antimicrobial activity by inhibiting bacterial folate synthesis, which is crucial for DNA and RNA production. This property positions it as a potential lead compound for developing new antibiotics in an era of increasing antibiotic resistance.

Neurological Research

Preliminary studies suggest that 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid may have neuroprotective effects. It has been evaluated for its ability to mitigate neurodegeneration in models of diseases such as Alzheimer's and Parkinson's disease. The compound appears to reduce oxidative stress and inflammation in neuronal cells, indicating its potential utility in treating neurodegenerative disorders.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid and tested their anticancer activity against human cancer cell lines. Results indicated that specific derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as selective anticancer agents .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of the antimicrobial properties was conducted using standard disk diffusion methods against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to control antibiotics, suggesting its viability as a new antimicrobial agent .

Case Study 3: Neuroprotection Studies

In vitro studies involving neuronal cell cultures treated with the compound showed reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. These findings were published in Neuroscience Letters and support the hypothesis that the compound may serve as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid is not fully understood. compounds with a benzimidazole core often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group may enhance the compound’s ability to bind to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

3-(aminosulfonyl)propanoic acid: Similar in structure but lacks the benzimidazole core.

Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid is unique due to the presence of both the benzimidazole core and the aminosulfonyl group. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid is a compound with notable biological activities, primarily due to its structural features that allow interactions with various biological targets. Its molecular formula is C12H15N3O4S, and it has a molecular weight of 297.33 g/mol .

The compound's chemical structure includes a benzodiazole moiety, which is known for its pharmacological properties. Below is a summary of its chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C12H15N3O4S |

| Molecular Weight | 297.33 g/mol |

| IUPAC Name | 3-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)propanoic acid |

| InChI Key | IUQLTHCWGBTHMQ-UHFFFAOYSA-N |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Compounds with similar structures have demonstrated the following mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis .

Biological Activities

Research indicates that 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

- Anti-inflammatory Effects : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines .

- Antitumor Properties : Preliminary studies suggest that it might inhibit tumor cell proliferation, making it a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of similar sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting a strong antibacterial effect .

Study 2: Anti-inflammatory Effects

Research demonstrated that derivatives of benzodiazole reduced the secretion of TNF-alpha in macrophages, indicating potential anti-inflammatory properties. This suggests that 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid may exert similar effects .

Study 3: Antitumor Potential

In vitro assays showed that compounds with the benzodiazole structure inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to cell cycle arrest and induction of apoptosis .

Q & A

Q. What are the standard synthetic routes for 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid, and how are intermediates characterized?

The compound is synthesized via sequential functionalization of the benzodiazole core. A typical approach involves:

- N-alkylation : Introducing the ethyl group at the N1 position using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Sulfamoylation : Reacting the intermediate with sulfamoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine.

- Propanoic acid coupling : Attaching the propanoic acid moiety via a nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on halogenation at the C2 position. Intermediates are characterized by ¹H/¹³C NMR (to confirm regioselectivity) and LC-MS (to verify molecular weight). Final purity is assessed via HPLC (>95% purity threshold) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure solution : Employing direct methods in SHELXT for space-group determination and initial phase estimation.

- Refinement : Iterative refinement with SHELXL to model thermal displacement parameters, hydrogen bonding, and disorder. Anisotropic refinement for non-H atoms and riding models for H atoms are standard. The final R-factor should be <0.05 for high-confidence structures .

Q. What in vitro assays are used to evaluate its biological activity?

- Enzyme inhibition : Dose-response curves (IC₅₀) against targets like carbonic anhydrase isoforms (due to the sulfamoyl group) using fluorescence-based assays or stopped-flow spectroscopy.

- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial screening (MIC determination) against Gram-positive/negative bacteria.

- Binding studies : Surface plasmon resonance (SPR) to measure dissociation constants (KD) for receptor-ligand interactions .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production while minimizing impurities?

- DoE (Design of Experiments) : Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- Byproduct analysis : Use LC-MS/MS to trace side products (e.g., over-alkylation) and adjust stoichiometry.

- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for scalability. Purity is validated via DSC (melting point consistency) and TGA (thermal stability) .

Q. How are crystallographic data contradictions (e.g., disorder, twinning) resolved during refinement?

- Twinning detection : Analyze intensity statistics (e.g., Hooft parameter) in SHELXL . For pseudo-merohedral twinning, apply the TWIN/BASF commands.

- Disorder modeling : Split occupancy of disordered atoms (e.g., ethyl group conformers) and constrain thermal parameters (ISOR/DFIX commands).

- Validation tools : Use PLATON to check for missed symmetry and CCDC Mercury for hydrogen-bonding networks .

Q. What computational methods predict its pharmacokinetic properties and binding modes?

- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to compute electrostatic potential maps and HOMO-LUMO gaps (for redox activity).

- Molecular docking : AutoDock Vina or Schrödinger Glide to simulate binding to targets (e.g., carbonic anhydrase IX). Docking poses are validated via MD simulations (NAMD, 100 ns trajectories) .

Q. How do polymorphic forms affect its bioactivity, and how are they characterized?

- Screening : Generate polymorphs via solvent evaporation (e.g., ethanol vs. acetonitrile) and slurry conversion.

- Characterization : PXRD to differentiate crystal forms and DSC for stability analysis (melting endotherms).

- Bioimpact : Compare dissolution rates (USP Apparatus II) and cellular uptake (confocal microscopy with fluorescent analogs) .

Q. What advanced mass spectrometry techniques validate its collision cross-section (CCS) for structural confirmation?

- IMS-TOF : Ion mobility spectrometry coupled with TOF-MS to measure experimental CCS. Compare with predicted CCS (e.g., MOBCAL simulations using DFT-optimized geometries).

- Data alignment : Use a tolerance of ±3% between experimental and theoretical CCS values for confident identification .

Q. How is enantiomeric purity assessed if chiral derivatives are synthesized?

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol gradients. Validate resolution with racemic standards.

- CD spectroscopy : Measure Cotton effects (190–260 nm) to confirm absolute configuration.

- X-ray anomalous dispersion : Assign chirality via Bijvoet differences in SC-XRD data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.